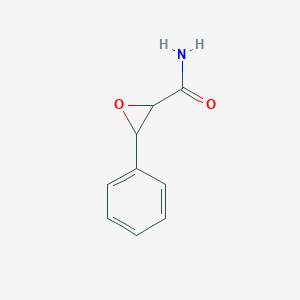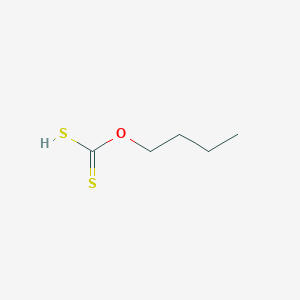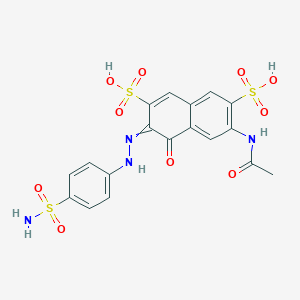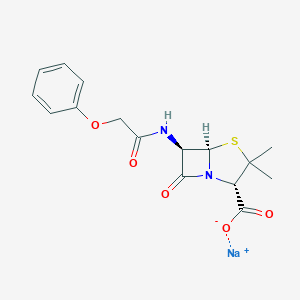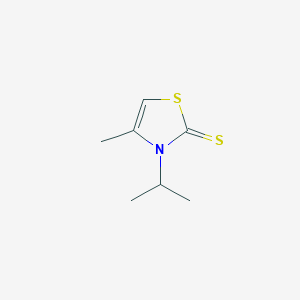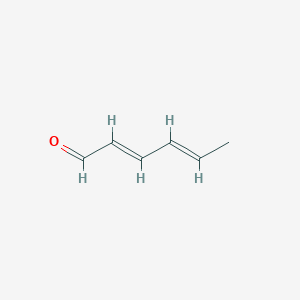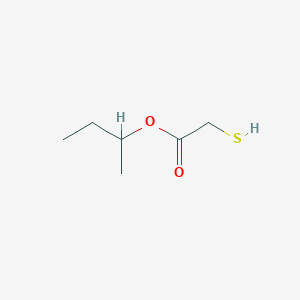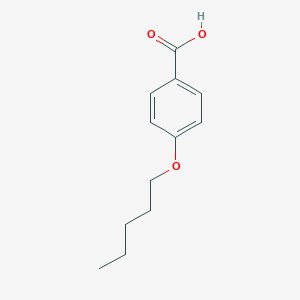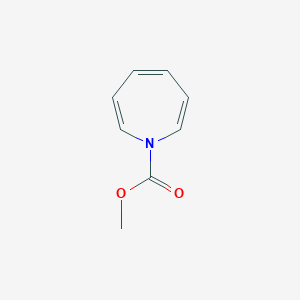
1H-Azepine-1-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine-1-carboxylic acid methyl ester, also known as caprolactam methyl ester, is a chemical compound that belongs to the class of azepines. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
科学的研究の応用
1H-Azepine-1-carboxylic acid methyl ester has diverse applications in scientific research. It has been used as a building block in the synthesis of various compounds such as β-lactams, azepines, and pyrrolidinones. It also has applications in the field of material science, where it is used as a monomer in the synthesis of nylon-6. Moreover, it has been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1H-Azepine-1-carboxylic acid methyl ester is not well understood. However, studies have shown that it interacts with various proteins and enzymes in the body, which may explain its diverse biological activities.
生化学的および生理学的効果
1H-Azepine-1-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It also has anti-inflammatory and analgesic properties. Moreover, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using 1H-Azepine-1-carboxylic acid methyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are numerous future directions for the research on 1H-Azepine-1-carboxylic acid methyl ester. Some of the potential areas of research include:
1. Exploring its potential applications in the treatment of neurodegenerative disorders.
2. Investigating its mechanism of action and identifying potential targets for drug development.
3. Developing new synthetic routes for the production of this compound.
4. Studying its interactions with various proteins and enzymes in the body to gain a better understanding of its biological activities.
5. Exploring its potential applications in the field of material science.
Conclusion:
In conclusion, 1H-Azepine-1-carboxylic acid methyl ester is a versatile compound that has diverse applications in scientific research. It has antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory and analgesic properties. Its ease of synthesis and relative stability make it an attractive compound for lab experiments. There are numerous future directions for research on this compound, and it has the potential to make significant contributions to various fields of study.
合成法
1H-Azepine-1-carboxylic acid methyl ester can be synthesized through the reaction of ε-1H-Azepine-1-carboxylic acid methyl ester and methanol in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is influenced by various factors such as the type of catalyst, reaction time, and reactant ratio.
特性
CAS番号 |
17870-94-9 |
|---|---|
製品名 |
1H-Azepine-1-carboxylic acid methyl ester |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
methyl azepine-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H,1H3 |
InChIキー |
ZPTRHMXCWJANQK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=CC=C1 |
正規SMILES |
COC(=O)N1C=CC=CC=C1 |
同義語 |
1H-Azepine-1-carboxylicacid,methylester(8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
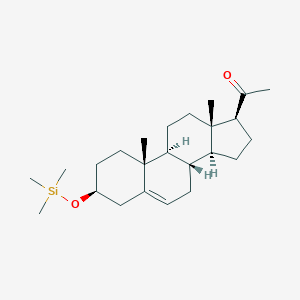
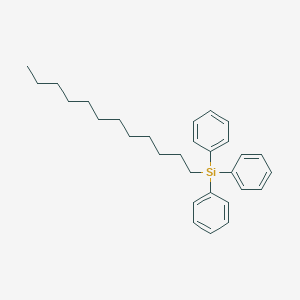
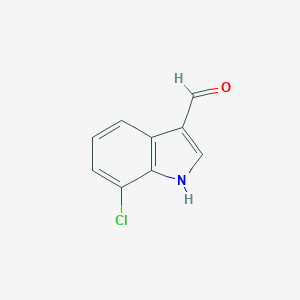
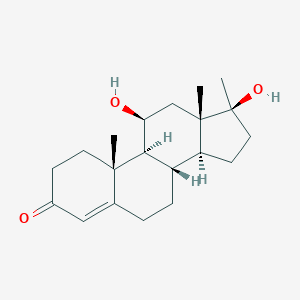
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
